molecular formula C13H24ClNO2 B2837037 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride CAS No. 2305252-89-3

4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride

Cat. No. B2837037
CAS RN: 2305252-89-3
M. Wt: 261.79
InChI Key: PIAZFLXTDQGFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride” is a chemical compound . It is a derivative of piperidine , which is a heterocyclic moiety that has the molecular formula (CH2)5NH .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .

Scientific Research Applications

Piperidine Derivatives in Therapeutic Applications

Piperidine is a core structure in many pharmacologically active compounds. Piperazine derivatives, for example, have been extensively studied for their therapeutic uses across a wide range of medical conditions. These derivatives are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties (Rathi et al., 2016). Piperidine and its analogues have also shown promise as anticonvulsants, with studies highlighting their ability to modify seizure patterns and intensify the effects of other depressants (Pei, 1983).

Piperidine Derivatives as Antimicrobial Agents

Piperidine derivatives have been investigated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. Several potent compounds with piperidine as a crucial building block displayed significant activity against both drug-sensitive and drug-resistant strains of tuberculosis (Girase et al., 2020). This suggests the potential application of "4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine hydrochloride" in developing new antimicrobial agents.

Piperidine in Cancer Research

Piperidine derivatives have been identified as potential antineoplastic agents. A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, for example, demonstrated remarkable cytotoxic properties and were found to be more potent than contemporary anticancer drugs in laboratory studies (Hossain et al., 2020). Such findings underscore the potential of piperidine-containing compounds in cancer research and therapy.

Environmental Impact and Toxicity Studies

While specific studies on "4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine hydrochloride" were not identified, research on related compounds such as 2,4-D herbicide provides insight into the environmental and toxicological aspects of similar chemicals. Studies have highlighted concerns regarding the presence and detection of such compounds in the environment due to their potential lethal effects on non-target organisms (Islam et al., 2017).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage .

properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2.ClH/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12;/h11-12,14H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZFLXTDQGFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3CCNCC3)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.